molecular formula C55H73MgN4O5+ B190777 Chlorophyll CAS No. 479-61-8

Chlorophyll

Cat. No.: B190777
CAS No.: 479-61-8
M. Wt: 894.5 g/mol
InChI Key: BAPACHZCGHDRCQ-VZWGJMBDSA-M
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Description

Chlorophyll is a green pigment found in virtually all photosynthetic organisms, including green plants, cyanobacteria, and algae. It plays a crucial role in photosynthesis, the process by which light energy is converted into chemical energy through the synthesis of organic compounds. This compound absorbs energy from light, which is then used to convert carbon dioxide into carbohydrates .

Mechanism of Action

Target of Action

Chlorophyll’s primary target is light, specifically sunlight . It is a pigment that gives plants their green color and helps them create their own food through photosynthesis .

Mode of Action

This compound absorbs light, usually sunlight, and the energy absorbed from light is transferred to two kinds of energy-storing molecules . This compound and the complex of proteins it is associated with transfer electrons to molecules like ATP and NADPH, which can hold energy in bonds .

Biochemical Pathways

The this compound biosynthesis pathway in higher plants is complex and is mediated by more than 17 enzymes . The formation of this compound can be subdivided into four parts: synthesis of 5-aminolevulinic acid (ALA), the precursor of this compound and heme; formation of a pyrrole ring porphobilinogen from the condensation reaction of two molecules of ALA and assembly of four pyrroles leading to the synthesis of the first closed tetrapyrrole having inversion of ring D, i.e., uroporphyrinogen III; synthesis of protoporphyrin IX via several decarboxylation and oxygenation reactions, and insertion of Mg to the protoporphyrin IX (PPIX) moiety steering it to the Mg-branch of tetrapyrrole synthesis leading to the formation of this compound .

Pharmacokinetics

This compound and its semi-synthetic mixture of water-soluble sodium copper salts derived from this compound, known as Sodium Copper Chlorophyllin (SCC), have been shown to limit the uptake and bioavailability of certain carcinogens in vivo . A cross-over study in three volunteers that used accelerator mass spectrometry to study the pharmacokinetics of an ultra-low dose of aflatoxin-B1 found a 150-mg dose of either SCC or this compound could decrease absorption of aflatoxin-B1 .

Result of Action

The process of photosynthesis, facilitated by this compound, produces oxygen, which is released by the plant into the air . The energy absorbed from light is used to convert carbon dioxide (absorbed from the air) and water into glucose, a type of sugar . This glucose is then used by the plant to make new leaves and other plant parts .

Action Environment

The action of this compound is influenced by environmental factors such as light. This compound absorbs light, usually sunlight, and the energy absorbed from light is transferred to two kinds of energy-storing molecules . The visible spectrum is the only part of the electromagnetic spectrum that can be seen by the human eye. It includes electromagnetic radiation whose wavelength is between about 400 nm and 700 nm . Red light has the longest wavelength and the least energy, while violet light has the shortest wavelength and the most energy .

Biochemical Analysis

Biochemical Properties

Chlorophyll plays a vital role in biochemical reactions, particularly in photosynthesis, where it absorbs light energy and converts it into chemical energy. It interacts with various enzymes and proteins, including those involved in the electron transport chain. The nature of these interactions is primarily driven by the energy transfer from this compound to these biomolecules .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Specifically, this compound is essential for photosynthetic cells in plants, where it plays a critical role in capturing light energy and converting it into chemical energy .

Molecular Mechanism

The molecular mechanism of action of this compound is primarily through its role in photosynthesis. It absorbs light energy, which excites its electrons and initiates the process of energy transfer. This energy is then used to drive the synthesis of ATP and NADPH, which are essential for various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, when light sufficient to drive photosynthesis is applied to a leaf after a period of darkness, there is a transient rise in the level of this compound fluorescence . This indicates the reduction of electron carriers in the thylakoid membrane .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly photosynthesis. It interacts with various enzymes and cofactors in these pathways. For instance, it plays a crucial role in the light-dependent reactions of photosynthesis, where it absorbs light energy and initiates the process of energy transfer .

Transport and Distribution

Within cells and tissues, this compound is primarily located in the chloroplasts, where it is involved in photosynthesis. It is transported and distributed within these cells through various transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is primarily in the chloroplasts, specifically in the thylakoid membranes. Here, it is involved in the light-dependent reactions of photosynthesis. This compound’s activity and function are directly related to its location within these cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chlorophyll can be extracted from plant material using various solvents. Common methods include grinding the plant material with acetone, ethanol, or methanol, followed by centrifugation to separate the this compound-containing supernatant . For large-scale preparations, techniques such as dioxane precipitation and column chromatography are employed .

Industrial Production Methods: Industrial production of this compound involves the extraction from plant sources, typically using solvents like acetone or ethanol. The plant material is ground, and the this compound is extracted using the chosen solvent. The extract is then purified using techniques such as liquid chromatography .

Chemical Reactions Analysis

Types of Reactions: Chlorophyll undergoes various chemical reactions, including oxidation, reduction, and substitution. One of the primary reactions is the oxidation of this compound to pheophytin, which involves the removal of the central magnesium ion .

Common Reagents and Conditions: Common reagents used in this compound reactions include acids and bases for pH adjustments, and solvents like acetone and ethanol for extraction and purification. The oxidation of this compound typically requires the presence of oxygen or other oxidizing agents .

Major Products Formed: The major products formed from this compound reactions include pheophytin, chlorophyllide, and various this compound derivatives. These products are often used in further biochemical studies and applications .

Comparison with Similar Compounds

Chlorophyll is unique among pigments due to its central role in photosynthesis. Similar compounds include other photosynthetic pigments like carotenoids and phycobilins. Carotenoids absorb light in the blue and green regions of the spectrum, complementing the light absorption of this compound . Phycobilins, found in cyanobacteria and red algae, absorb light in the orange and red regions . These pigments work together with this compound to maximize the efficiency of light absorption in photosynthetic organisms .

List of Similar Compounds:
  • Carotenoids
  • Phycobilins
  • This compound b
  • This compound c
  • This compound d
  • This compound e

This compound’s unique structure and function make it indispensable for photosynthesis and a valuable compound in various scientific and industrial applications.

Properties

CAS No.

479-61-8

Molecular Formula

C55H73MgN4O5+

Molecular Weight

894.5 g/mol

IUPAC Name

magnesium;(3R,21S,22S)-16-ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-4-olate

InChI

InChI=1S/C55H74N4O5.Mg/c1-13-39-35(8)42-28-44-37(10)41(24-25-48(60)64-27-26-34(7)23-17-22-33(6)21-16-20-32(5)19-15-18-31(3)4)52(58-44)50-51(55(62)63-12)54(61)49-38(11)45(59-53(49)50)30-47-40(14-2)36(9)43(57-47)29-46(39)56-42;/h13,26,28-33,37,41,51,58,61H,1,14-25,27H2,2-12H3;/q;+2/p-1/b34-26+,44-28?,46-29?,47-30?,52-50?;/t32-,33-,37+,41+,51-;/m1./s1

InChI Key

BAPACHZCGHDRCQ-VZWGJMBDSA-M

SMILES

CCC1=C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5C(C(C(=N5)C=C6C(=C(C(=C2)[N-]6)C=C)C)C)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C(C4=O)C(=O)OC)C)C.[Mg+2]

Isomeric SMILES

CCC1=C(C2=NC1=CC3=C(C4=C([C@@H](C(=C5[C@H]([C@@H](C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)OC/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C4=N3)C(=O)OC)[O-])C)C.[Mg+2]

Canonical SMILES

CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C4=N3)C(=O)OC)[O-])C)C.[Mg+2]

melting_point

117 - 120 °C

Key on ui other cas no.

479-61-8
1406-65-1

physical_description

Waxy blue-black solid;  [Merck Index]

Pictograms

Health Hazard

Related CAS

18025-08-6

Synonyms

chlorophyll a
chlorophyll a2

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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